2486-69-3

Description

The exact mass of the compound 4-Amino-3-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFGLYJROFAOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302086 | |

| Record name | 4-Amino-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-69-3 | |

| Record name | 2486-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid, also known as 4-amino-m-anisic acid, is an aromatic organic compound that serves as a crucial building block in various synthetic applications.[1][2] Its unique structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it a versatile intermediate in the pharmaceutical, dye, and pigment industries.[3] In the realm of drug discovery and development, it is particularly noted as a key precursor for the synthesis of compounds with significant biological activities, including antitumor agents and enzyme inhibitors.[1][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and safety protocols, tailored for a scientific audience.

Core Properties of 4-Amino-3-methoxybenzoic Acid

The fundamental chemical and physical properties of 4-Amino-3-methoxybenzoic acid are summarized below, providing essential data for its handling, application, and characterization.

Chemical Identifiers and Molecular Characteristics

This table outlines the key identifiers and molecular data for 4-Amino-3-methoxybenzoic acid.

| Property | Value | Reference |

| CAS Number | 2486-69-3 | [1] |

| Molecular Formula | C8H9NO3 | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| IUPAC Name | 4-Amino-3-methoxybenzoic acid | - |

| Synonyms | 4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid, o-Anisidine-4-carboxylic acid | [2][5][6] |

| SMILES | COc1cc(ccc1N)C(O)=O | [7] |

| InChI Key | JNFGLYJROFAOQP-UHFFFAOYSA-N | [7] |

Physical and Chemical Properties

The following table details the key physical and chemical properties of the compound.

| Property | Value | Reference |

| Appearance | Grey powder; White to Light yellow to Light orange powder to crystal | [1][2] |

| Melting Point | 186-188 °C | [1] |

| Boiling Point | 357.9±27.0 °C (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 4.74±0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |

Synthesis Protocol

A common and efficient method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-amino-3-methoxybenzoate.[8]

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate

Objective: To synthesize 4-Amino-3-methoxybenzoic acid with high purity and yield.

Materials:

-

Methyl 4-amino-3-methoxybenzoate (1 eq.)

-

Methanol (MeOH)

-

Water

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (B78521) (LiOH) (5 eq.)

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

A solution of methyl 4-amino-3-methoxybenzoate (e.g., 4.5 g, 23.59 mmol) is prepared in a mixture of MeOH (45 mL), water (15 mL), and THF (15 mL).[8]

-

LiOH (e.g., 4.95 g, 117.97 mmol) is added to the solution in one portion at 25 °C under a nitrogen (N2) atmosphere.[8]

-

The resulting mixture is stirred at 25 °C for 12 hours.[8]

-

Reaction completion is monitored by Thin Layer Chromatography (TLC) using a mobile phase of PE:EtOAc = 3:1, where the product should show an Rf value of 0.[8]

-

Upon completion, the mixture is concentrated under reduced pressure at 40 °C.[8]

-

The residue is poured into water (50 mL) and stirred for 1 minute.[8]

-

The aqueous phase is extracted with EtOAc (3 x 30 mL) to remove any unreacted starting material or non-polar impurities.[8]

-

The pH of the aqueous phase is adjusted to 2 by adding 2 N HCl, leading to the precipitation of the product.[8]

-

The precipitate is collected by filtration and concentrated in vacuo to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid (e.g., 4 g, 96.35% yield).[8]

Synthesis Workflow Diagram

Applications in Drug Development and Research

4-Amino-3-methoxybenzoic acid is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.[9]

-

Antitumor Agents: It is a key intermediate in the preparation of (aminophenyl)benzothiazoles, a class of compounds investigated for their antitumor activities.[1]

-

Checkpoint Kinase-1 (Chk1) Inhibitors: The compound is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives, which have been identified as inhibitors of Chk1, a crucial target in cancer therapy.[1]

-

Carbazole (B46965) Alkaloids: It serves as a key building block for the efficient synthesis of carbazole alkaloids such as mukonine (B1238799) and mukonidine via oxidative annulation.[1]

-

Enzyme Inhibition: It has been described as an inhibitor of the enzyme hydroxylase and shows potential in inhibiting cancer cell growth at nanomolar concentrations.[4]

Role as a Synthetic Intermediate

Safety and Handling

Proper handling of 4-Amino-3-methoxybenzoic acid is essential in a laboratory setting. The compound is classified as an irritant.

Hazard Identification and Precautionary Measures

The following table summarizes the GHS hazard classifications and corresponding precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [7][10] |

| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |

| Specific target organ toxicity (single exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [7][10] |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).[7][11] A NIOSH/MSHA approved respirator (such as a dust mask type N95) should be used if significant dust is generated.[7][12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store locked up.[10] It is incompatible with strong oxidizing agents.[10]

-

Spills: In case of a spill, sweep up the material and shovel it into suitable containers for disposal, avoiding dust formation.[10]

This comprehensive guide serves as a foundational resource for professionals engaged in research and development involving 4-Amino-3-methoxybenzoic acid. Its well-defined properties and versatile reactivity underscore its importance as a key chemical intermediate in the creation of high-value molecules.

References

- 1. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]

- 2. 4-Amino-3-methoxybenzoic Acid | this compound | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 4. 4-Amino-3-methoxybenzoic acid | this compound | FA29095 [biosynth.com]

- 5. 4-Amino-3-methoxybenzoic acid - High purity | EN [georganics.sk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-氨基-3-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Amino-3-methoxybenzoic acid_TargetMol [targetmol.com]

- 10. fishersci.ca [fishersci.ca]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. gustavus.edu [gustavus.edu]

An In-depth Technical Guide to 4-amino-3-methoxybenzoic Acid (CAS: 2486-69-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-3-methoxybenzoic acid (CAS: 2486-69-3), a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role as a precursor in the development of targeted therapeutics, particularly Checkpoint Kinase 1 (Chk1) inhibitors.

Chemical Identity and Structure

IUPAC Name: 4-amino-3-methoxybenzoic acid[1][2]

Synonyms: 4-Amino-m-anisic acid, o-Anisidine-4-carboxylic Acid

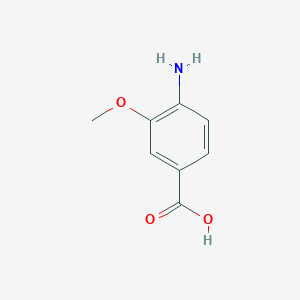

The structure of 4-amino-3-methoxybenzoic acid consists of a benzoic acid core with an amino group at position 4 and a methoxy (B1213986) group at position 3.

Molecular Formula: C₈H₉NO₃

SMILES: COC1=C(C=CC(=C1)C(=O)O)N

InChI Key: JNFGLYJROFAOQP-UHFFFAOYSA-N

Physicochemical and Spectral Data

A summary of the key quantitative data for 4-amino-3-methoxybenzoic acid is presented below. While comprehensive experimental spectral data is not widely available in public databases, key properties have been reported in the literature.

| Property | Value | Source(s) |

| Molecular Weight | 167.16 g/mol | [2] |

| Melting Point | 186-188 °C | [2] |

| pKa (Predicted) | 4.74 ± 0.10 | [2] |

| Solubility | Soluble in Methanol | [2] |

| Appearance | Grey powder | [2] |

Spectral Data:

-

Infrared (IR) Spectrum: An IR spectrum for 4-amino-3-methoxybenzoic acid is available through chemical suppliers and databases.

-

NMR Spectroscopy: A 2018 study isolating 4-amino-3-methoxybenzoic acid from a marine sponge-associated Nocardiopsis species reported acquiring 1D and 2D NMR spectral data for structure confirmation.[3] Researchers requiring this data should consult the supplementary materials of the cited publication. A 2017 study on a copolymer synthesized from 3-amino-4-methoxybenzoic acid (an isomer) provided ¹H-NMR spectral data for the resulting polymer, which may offer some reference points for the monomer's characteristic peaks.[4]

Applications in Drug Discovery and Organic Synthesis

4-amino-3-methoxybenzoic acid serves as a crucial building block for several classes of therapeutic agents and complex organic molecules.

-

Antitumor (Aminophenyl)benzothiazoles: This compound is a key intermediate in the synthesis of 2-(4-aminophenyl)benzothiazoles, a class of compounds that has demonstrated potent and selective activity against various cancer cell lines, particularly breast cancer.[2]

-

Checkpoint Kinase-1 (Chk1) Inhibitors: It is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives which act as inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response and a key target in oncology.[2]

-

Carbazole (B46965) Alkaloids: 4-amino-3-methoxybenzoic acid is a foundational precursor for the total synthesis of carbazole alkaloids such as mukonine (B1238799) and mukonidine via oxidative annulation.[2][5]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent utilization of 4-amino-3-methoxybenzoic acid are provided below.

Synthesis of 4-amino-3-methoxybenzoic acid

A common laboratory-scale synthesis involves the hydrolysis of its methyl ester precursor.

Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate

-

Materials: Methyl 4-amino-3-methoxybenzoate, Lithium hydroxide (B78521) (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, 2 N Hydrochloric acid (HCl), Ethyl acetate (B1210297) (EtOAc).

-

Procedure:

-

Dissolve methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of MeOH, water, and THF.

-

Add LiOH (5 eq.) to the solution at 25 °C under a nitrogen atmosphere.

-

Stir the mixture at 25 °C for 12 hours. Monitor the reaction completion using Thin-Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure.

-

Add water to the residue and extract three times with EtOAc to remove any unreacted ester.

-

Adjust the pH of the aqueous phase to 2 using 2 N HCl, which will precipitate the product.

-

Filter the solid, wash with water, and concentrate in vacuo to yield 4-amino-3-methoxybenzoic acid as a light yellow solid.

-

Use in the Synthesis of Carbazole Alkaloids

This protocol details the first step in the synthesis of mukonine, starting from 4-amino-3-methoxybenzoic acid.

Protocol: Esterification to Methyl 4-amino-3-methoxybenzoate

-

Materials: 4-amino-3-methoxybenzoic acid, Sulfuric acid, Methanol, Sodium bicarbonate (NaHCO₃), Ethyl acetate, Sodium sulfate.

-

Procedure:

-

Prepare a solution of 4-amino-3-methoxybenzoic acid (1 eq.) and sulfuric acid in methanol.

-

Heat the solution under reflux for 17 hours.

-

After cooling, neutralize the acid by adding NaHCO₃.

-

Remove the solvent in vacuo.

-

Take up the residue in a saline/sodium carbonate solution and extract three times with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.

-

Purify the residue by flash chromatography on silica (B1680970) gel to yield methyl 4-amino-3-methoxybenzoate.[1]

-

Relevant Signaling Pathways and Logical Diagrams

As a precursor to Chk1 inhibitors, the biological context of 4-amino-3-methoxybenzoic acid is closely linked to the DNA Damage Response (DDR) pathway, where Chk1 is a central kinase.

The Checkpoint Kinase 1 (Chk1) Signaling Pathway

Upon DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates Chk1. Activated Chk1 targets a range of downstream substrates to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks, thereby allowing the cell to repair DNA damage before proceeding with cell division. Inhibiting Chk1 in cancer cells, which often have a high level of intrinsic replication stress, can lead to the accumulation of catastrophic DNA damage and subsequent cell death.

Diagrams

The following diagrams illustrate the synthesis workflow and the Chk1 signaling pathway.

Caption: Synthetic workflow for 4-amino-3-methoxybenzoic acid and its use.

Caption: Simplified Chk1 signaling pathway and the role of its inhibitors.

References

Unveiling the Past: A Technical Guide to the Discovery and History of 4-Amino-m-anisic Acid

For Immediate Release

A deep dive into the chemical literature reveals that while a specific, dated discovery of 4-Amino-m-anisic acid (4-amino-3-methoxybenzoic acid) is not prominently documented, its history is intrinsically linked to the foundational advancements in organic chemistry during the 19th century. The synthesis and exploration of aromatic compounds, driven by the burgeoning dye and pharmaceutical industries, paved the way for the creation of a vast array of substituted benzene (B151609) derivatives, including the aminobenzoic acids and their methoxylated isomers.

This technical guide provides researchers, scientists, and drug development professionals with a plausible historical context for the discovery of 4-Amino-m-anisic acid, detailed experimental protocols based on historical and modern methods, and a summary of its key chemical data.

A Plausible History: The Age of Synthesis

The discovery of 4-Amino-m-anisic acid can be logically placed in the mid-to-late 19th century, following key developments in the manipulation of aromatic compounds. The journey to its synthesis would have likely involved a two-step process, leveraging techniques that were cutting-edge at the time: aromatic nitration followed by the reduction of the nitro group.

The precursor for this synthesis would have been m-anisic acid (3-methoxybenzoic acid) . The historical timeline for the key reactions is as follows:

-

1834: Eilhard Mitscherlich first reports the nitration of benzene to nitrobenzene (B124822) using fuming nitric acid.[1][2]

-

1840s: The use of a mixture of concentrated nitric and sulfuric acids ("mixed acid") is introduced, becoming the classical method for aromatic nitration.[1][2][3] This technique would have been essential for the efficient nitration of m-anisic acid.

-

1854: Antoine Béchamp discovers that aromatic nitro compounds can be reduced to amines using iron filings in acidic media (the Béchamp reduction).[1] This method provided a scalable and effective way to produce anilines from nitroaromatics.

Given this timeline, it is highly probable that 4-Amino-m-anisic acid was first synthesized by an organic chemist exploring the derivatives of m-anisic acid, a compound itself known and studied during this period. The synthesis would have followed the logical pathway of nitrating m-anisic acid to form 3-methoxy-4-nitrobenzoic acid, followed by its reduction to yield the target amine.

Physicochemical Properties

The properties of 4-Amino-m-anisic acid and its likely precursors are summarized below.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| m-Anisic Acid | 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 105-107 | White crystalline solid | 586-38-9 |

| 3-Methoxy-4-nitrobenzoic acid | 3-Methoxy-4-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 192-194 | - | 89-41-8 |

| 4-Amino-m-anisic Acid | 4-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 186-188 | Grey powder | 2486-69-3 |

Plausible Synthesis Pathway

The logical historical synthesis of 4-Amino-m-anisic acid is a two-step process starting from m-anisic acid.

Caption: Plausible 19th-century synthesis route to 4-Amino-m-anisic acid.

Experimental Protocols

While the original synthesis was likely not recorded in detail, the following protocols describe a plausible historical method and a more modern laboratory procedure for the preparation of 4-Amino-m-anisic acid.

Protocol 1: Plausible Historical Synthesis (Nitration and Béchamp Reduction)

This protocol is a reconstruction based on the chemical methods available in the mid-to-late 19th century.

Step 1: Nitration of m-Anisic Acid

-

Preparation of the Nitrating Mixture: In a flask cooled with an ice bath, slowly add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with careful stirring.

-

Reaction: In a separate flask, dissolve 10 g of m-anisic acid in 50 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Addition: Slowly add the prepared nitrating mixture dropwise to the solution of m-anisic acid, ensuring the temperature does not rise above 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Isolation: Pour the reaction mixture slowly onto a large volume of crushed ice. The solid precipitate, 3-methoxy-4-nitrobenzoic acid, is then collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 3-Methoxy-4-nitrobenzoic Acid

-

Setup: In a round-bottom flask fitted with a reflux condenser, place 15 g of fine iron filings and 100 mL of water.

-

Acidification: Add 2 mL of concentrated hydrochloric acid and heat the mixture to boiling.

-

Addition: Add the 10 g of dried 3-methoxy-4-nitrobenzoic acid in small portions to the boiling mixture with vigorous stirring.

-

Reflux: After the addition is complete, continue to reflux the mixture for 3-4 hours until the reaction is complete (as indicated by a change in color).

-

Workup: While still hot, add sodium carbonate to the mixture to precipitate the iron as iron(II,III) oxide.

-

Isolation: Filter the hot solution to remove the iron oxides. Allow the filtrate to cool, which will cause the 4-Amino-m-anisic acid to crystallize. The product can be collected by filtration and recrystallized from hot water or ethanol (B145695) if necessary.

Protocol 2: Modern Synthesis via Ester Hydrolysis

A common modern laboratory synthesis involves the hydrolysis of the corresponding methyl ester.[4]

-

Reactants: To a solution of methyl 4-amino-3-methoxybenzoate (4.5 g) in a mixture of methanol (B129727) (45 mL), water (15 mL), and tetrahydrofuran (B95107) (15 mL), add lithium hydroxide (B78521) (4.95 g) in one portion at 25 °C under a nitrogen atmosphere.

-

Reaction: Stir the mixture at 25 °C for 12 hours.

-

Solvent Removal: Concentrate the mixture under reduced pressure at 40 °C.

-

Extraction: Pour the residue into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL) to remove any unreacted ester.

-

Precipitation: Adjust the pH of the aqueous phase to 2 by adding 2 N hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration and concentrate the filtrate in vacuo to recover any remaining product. This affords 4-Amino-m-anisic acid as a light yellow solid.

Modern Applications

Today, 4-Amino-m-anisic acid serves as a valuable building block in medicinal chemistry and organic synthesis. It is used as an intermediate in the preparation of (aminophenyl)benzothiazoles, which have shown antitumor activities, and in the synthesis of urea (B33335) derivatives that act as checkpoint kinase-1 (Chk1) inhibitors for cancer therapy.[4] Its structural motifs continue to be of interest to researchers developing novel therapeutic agents.

References

An In-depth Technical Guide to 4-Amino-3-methoxybenzoic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzoic acid is a substituted benzoic acid derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the development of pharmacologically active molecules, notably as an inhibitor of enzymes such as hydroxylases and Checkpoint Kinase 1 (Chk1). This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-3-methoxybenzoic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in relevant biological pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-Amino-3-methoxybenzoic acid are summarized in the tables below. These properties are essential for its handling, characterization, and application in research and development.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 4-Amino-3-methoxybenzoic acid | |

| CAS Number | 2486-69-3 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | White to light yellow or grey powder/crystal | |

| Melting Point | 186-188 °C | |

| Boiling Point | 357.9 ± 27.0 °C (Predicted) | |

| Solubility | Soluble in methanol. | |

| pKa | 4.74 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data

| Technique | Key Features and Observations |

| ¹H NMR | Spectral data for the related compound methyl 3-amino-4-methoxybenzoate shows characteristic peaks for aromatic protons, a methoxy (B1213986) group, and an amino group. Similar characteristic peaks would be expected for 4-Amino-3-methoxybenzoic acid, with an additional peak for the carboxylic acid proton.[2] |

| ¹³C NMR | Expected to show distinct signals for the eight carbon atoms, including the carboxyl carbon, aromatic carbons, and the methoxy carbon. |

| Infrared (IR) | The IR spectrum of the related compound 4-methoxybenzoic acid shows a broad absorption band for the O-H stretch of the carboxylic acid, C=O stretching, and C-O stretching vibrations. Similar functional group absorptions are expected for 4-Amino-3-methoxybenzoic acid, with additional peaks corresponding to the N-H stretching of the amino group. |

| Mass Spectrometry (MS) | The mass spectrum of the related compound 4-methoxybenzoic acid is characterized by a prominent molecular ion peak. Fragmentation patterns typically involve the loss of hydroxyl and methoxy groups.[3][4] For 4-Amino-3-methoxybenzoic acid, a molecular ion peak at m/z 167 would be expected, with fragmentation patterns influenced by the amino, methoxy, and carboxylic acid groups. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 4-Amino-3-methoxybenzoic acid.

Synthesis of 4-Amino-3-methoxybenzoic acid from Methyl 4-amino-3-methoxybenzoate

This protocol details the hydrolysis of the methyl ester to yield the carboxylic acid.[1]

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Methanol (MeOH)

-

Water (H₂O)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (B78521) (LiOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

2 N Hydrochloric acid (HCl)

-

Nitrogen (N₂) gas

Procedure:

-

In a round-bottom flask, dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of MeOH, water, and THF.

-

Under a nitrogen atmosphere, add LiOH (5.0 eq) to the solution in one portion at 25 °C.

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (3:1). The product should have an Rf value of 0.

-

Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.

-

Pour the residue into water and stir for 1 minute.

-

Extract the aqueous phase three times with ethyl acetate.

-

Adjust the pH of the aqueous phase to 2 using 2 N HCl, which will cause the product to precipitate.

-

Filter the precipitate and concentrate the filtrate in vacuo to obtain the 4-Amino-3-methoxybenzoic acid product as a light yellow solid.

Synthesis from 3-Nitro-4-alkoxybenzoic Acid

A general process for producing 3-nitro-4-alkoxybenzoic acids, which can be subsequent precursors to 4-amino-3-methoxybenzoic acid through reduction of the nitro group, involves the nitration of a 4-alkoxybenzoic acid.[5] A subsequent reduction step, for instance using iron powder and ammonium (B1175870) chloride in a methanol/water mixture, can convert the nitro group to an amino group.[6]

Spectroscopic Analysis Protocols

The following are general procedures for obtaining spectroscopic data, which can be adapted for 4-Amino-3-methoxybenzoic acid.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Amino-3-methoxybenzoic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Use a standard one-pulse sequence on a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

2.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of 4-Amino-3-methoxybenzoic acid with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.

-

Acquisition: Record a background spectrum of the KBr pellet holder. Then, place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

2.3.3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile sample, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Inject a dilute solution of the compound in a volatile organic solvent into the GC. For less volatile samples, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may be more appropriate.

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or ESI/APCI for direct infusion.

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak and characteristic fragment ions.

Determination of pKa (Potentiometric Titration)

This protocol outlines a general method for determining the acid dissociation constant (pKa).[7][8][9]

Materials:

-

4-Amino-3-methoxybenzoic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water or a suitable co-solvent (e.g., water-acetonitrile mixture)

-

pH meter and electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution of 4-Amino-3-methoxybenzoic acid of known concentration in deionized water or a co-solvent.

-

Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid group.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound.[10][11][12][13][14]

Materials:

-

4-Amino-3-methoxybenzoic acid

-

Deionized water

-

Shaker or agitator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of solid 4-Amino-3-methoxybenzoic acid to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Determine the concentration of the dissolved 4-Amino-3-methoxybenzoic acid in the saturated solution using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a calibration curve.

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Significance and Signaling Pathways

4-Amino-3-methoxybenzoic acid has been identified as an intermediate in the synthesis of compounds with potential therapeutic applications, particularly as inhibitors of hydroxylases and Checkpoint Kinase 1 (Chk1).

Hydroxylase Inhibition

4-Amino-3-methoxybenzoic acid is a known inhibitor of hydroxylase enzymes. While the specific mechanism for this compound is not extensively detailed in the available literature, inhibitors of prolyl hydroxylases (PHDs) are of significant interest. PHDs are key regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, the degradation of HIF-α is prevented, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.

References

- 1. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. www1.udel.edu [www1.udel.edu]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-methoxybenzoic acid, a key building block in organic synthesis. The document details its chemical and physical properties, outlines a common synthesis protocol, discusses its applications in drug discovery, and provides essential safety information.

Core Chemical and Physical Properties

4-Amino-3-methoxybenzoic acid is a substituted benzoic acid derivative. Its structure features an amino group and a methoxy (B1213986) group on the benzene (B151609) ring, which influence its chemical reactivity and physical characteristics. These properties are fundamental for its use in designing synthetic pathways and for its handling and storage.

Table 1: Physicochemical Properties of 4-Amino-3-methoxybenzoic acid

| Property | Value | References |

| CAS Number | 2486-69-3 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 167.16 g/mol | [1][2][3][4] |

| Melting Point | 186-188 °C | [2] |

| Boiling Point | 357.9 ± 27.0 °C (Predicted) | [2] |

| Appearance | Grey powder; White to Light yellow to Light orange powder to crystal | [2][5] |

| SMILES String | COc1cc(ccc1N)C(O)=O | |

| InChI Key | JNFGLYJROFAOQP-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of 4-Amino-3-methoxybenzoic acid often involves the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-methoxybenzoate. This reaction is a standard procedure in organic chemistry labs.

2.1. Synthesis via Hydrolysis

A common and efficient method for preparing 4-Amino-3-methoxybenzoic acid is through the hydrolysis of methyl 4-amino-3-methoxybenzoate using a strong base like lithium hydroxide (B78521) (LiOH).[4]

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate [4]

-

Materials:

-

Methyl 4-amino-3-methoxybenzoate (1 eq.)

-

Lithium hydroxide (LiOH) (5 eq.)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Water

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

-

Procedure:

-

Dissolve methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of MeOH, water, and THF.

-

Add LiOH (5 eq.) to the solution in one portion at 25 °C under a nitrogen atmosphere.

-

Stir the mixture at 25 °C for 12 hours.

-

Monitor the reaction completion using Thin-Layer Chromatography (TLC) with a mobile phase of PE:EtOAc = 3:1.

-

Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.

-

Pour the residue into water and stir.

-

Extract the aqueous phase with EtOAc.

-

Adjust the pH of the aqueous phase to 2 using 2 N HCl.

-

Filter the resulting solid and concentrate in vacuo to obtain 4-Amino-3-methoxybenzoic acid as a light yellow solid.

-

Workflow for the Synthesis of 4-Amino-3-methoxybenzoic acid

Caption: Workflow for the synthesis of 4-Amino-3-methoxybenzoic acid.

Applications in Research and Drug Development

4-Amino-3-methoxybenzoic acid serves as a versatile intermediate in the synthesis of various biologically active molecules. Its functional groups allow for further chemical modifications, making it a valuable starting material in medicinal chemistry.

-

Antitumor Agents: It is an intermediate used to prepare (aminophenyl)benzothiazoles, which have shown antitumor activities.[2]

-

Checkpoint Kinase-1 (Chk1) Inhibitors: The compound is utilized in the synthesis of (phenyl)(cyanopyrazinyl)urea derivatives, which act as inhibitors of Chk1, a key enzyme in cell cycle regulation and a target in cancer therapy.[2]

-

Alkaloid Synthesis: It is a key building block for the efficient synthesis of carbazole (B46965) alkaloids like mukonine (B1238799) and mukonidine through oxidative annulation.[2]

-

Hydroxylase Inhibition: 4-Amino-3-methoxybenzoic acid itself is reported to be an inhibitor of the enzyme hydroxylase and has been shown to inhibit cancer cell growth in nanomolar concentrations.[1]

-

Biochemical Reagent: It is used as a biochemical reagent for life science research and as a sulfonylation reagent in organic synthesis and drug discovery.[6]

Logical Relationship of Applications

Caption: Applications of 4-Amino-3-methoxybenzoic acid in research.

Safety and Handling

Proper handling of 4-Amino-3-methoxybenzoic acid is essential in a laboratory setting. The compound is classified with several hazard statements, and appropriate personal protective equipment (PPE) should be used.

Table 2: Hazard and Safety Information

| Category | Information | References |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][8] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves. | [8] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [9] |

| Incompatible Materials | Strong oxidizing agents. | [9] |

| First Aid: Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [9] |

| First Aid: Skin | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. | [9] |

| First Aid: Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention. | [9] |

| First Aid: Ingestion | Do NOT induce vomiting. Get medical attention. | [9] |

This guide is intended for research purposes only and not for personal or veterinary use.[1] All laboratory work should be conducted in accordance with institutional safety protocols.

References

- 1. 4-Amino-3-methoxybenzoic acid | this compound | FA29095 [biosynth.com]

- 2. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Amino-3-methoxybenzoic Acid | this compound | TCI EUROPE N.V. [tcichemicals.com]

- 6. 4-Amino-3-methoxybenzoic acid_TargetMol [targetmol.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-Amino-3-methoxybenzoic acid 98 this compound [sigmaaldrich.com]

- 9. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 4-Amino-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzoic acid, a substituted benzoic acid derivative, serves as a versatile building block in organic synthesis with significant applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a precursor to compounds with potential antitumor and checkpoint kinase inhibitory activities. Detailed experimental protocols and spectral data are presented to facilitate its use in research and development.

Chemical and Physical Properties

4-Amino-3-methoxybenzoic acid is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2486-69-3 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Melting Point | 182-191 °C | [3] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)N | [1] |

| InChI | InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) | [4] |

Spectral Data

The following tables summarize the key spectral data for 4-Amino-3-methoxybenzoic acid.

Table 2.1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.49 | d | Ar-H |

| 6.90 | d | Ar-H |

| 6.75 | dd | Ar-H |

| 3.85 | s | -OCH₃ |

Table 2.2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 169.5 | C=O |

| 148.0 | Ar-C |

| 142.0 | Ar-C |

| 124.0 | Ar-C |

| 117.5 | Ar-C |

| 112.5 | Ar-C |

| 111.0 | Ar-C |

| 55.8 | -OCH₃ |

Table 2.3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2800 | O-H and N-H stretching |

| 1680 | C=O stretching |

| 1620, 1580, 1520 | Aromatic C=C stretching |

| 1250 | C-O stretching |

Table 2.4: Mass Spectrometry Data

| m/z | Interpretation |

| 167 | [M]⁺ |

| 152 | [M-CH₃]⁺ |

| 124 | [M-COOH]⁺ |

Synthesis of 4-Amino-3-methoxybenzoic acid

A common method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate[6]

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Lithium hydroxide (B78521) (LiOH)

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

To a solution of methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of MeOH, H₂O, and THF, add LiOH (5.0 eq) in one portion at 25 °C under a nitrogen atmosphere.

-

Stir the mixture at 25 °C for 12 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure at 40 °C.

-

Pour the residue into water and stir for 1 minute.

-

Extract the aqueous phase with EtOAc (3 x volumes).

-

Adjust the pH of the aqueous phase to 2 with 2 N HCl.

-

Filter the resulting solid and concentrate in vacuo to afford 4-Amino-3-methoxybenzoic acid as a light yellow solid.

References

- 1. 4-Amino-3-methoxybenzoic acid | this compound | FA29095 [biosynth.com]

- 2. GSRS [precision.fda.gov]

- 3. 4-Amino-3-methoxybenzoic Acid | this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 4-Amino-3-methoxybenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid is a pivotal chemical intermediate, serving as a foundational scaffold for the synthesis of advanced therapeutic agents. While direct biological activity of 4-Amino-3-methoxybenzoic acid itself is not extensively documented, beyond a general classification as a hydroxylase inhibitor, its profound importance in medicinal chemistry lies in its role as a precursor to two distinct and potent classes of anti-cancer compounds: 2-(4-aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives.[1][2][3] This technical guide delineates the core mechanisms of action of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the signaling pathways, quantitative data, and experimental protocols associated with these promising therapeutic candidates.

Section 1: 2-(4-Aminophenyl)benzothiazole Derivatives: Potent Aryl Hydrocarbon Receptor (AhR) Agonists

Derivatives of 2-(4-aminophenyl)benzothiazole, synthesized from 4-Amino-3-methoxybenzoic acid, represent a class of highly selective anti-tumor agents with potent activity against a range of human cancer cell lines, particularly those of breast, colon, ovarian, and renal origin.[1][4] Their unique mechanism of action distinguishes them from standard chemotherapeutic agents.[5]

Mechanism of Action

The anti-tumor activity of 2-(4-aminophenyl)benzothiazoles is intrinsically linked to their function as potent agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][6] The signaling cascade proceeds as follows:

-

AhR Binding and Nuclear Translocation: The benzothiazole (B30560) derivative enters the cell and binds to the cytosolic AhR, causing a conformational change and dissociation of chaperone proteins. This complex then translocates to the nucleus.

-

CYP1A1 Gene Induction: In the nucleus, the ligand-AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to a significant upregulation of CYP1A1 transcription and protein expression.[7][8]

-

Metabolic Activation: The induced CYP1A1 enzyme then metabolizes the parent benzothiazole compound. This bioactivation process, often through N-oxidation, generates highly reactive electrophilic species.[1]

-

DNA Adduct Formation and Apoptosis: These reactive metabolites covalently bind to DNA, forming DNA adducts.[1] The resulting DNA damage triggers downstream signaling pathways, culminating in cell cycle arrest and the activation of the apoptotic machinery, leading to programmed cell death.[1][6]

This mechanism confers a high degree of selectivity, as the cytotoxic effect is predominantly localized to cancer cells that are sensitive and capable of expressing CYP1A1 in response to AhR activation.

Signaling Pathway Diagram

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2-(4-aminophenyl)benzothiazoles.

Quantitative Data: In Vitro Anti-tumor Activity

The following table summarizes the growth inhibition (GI50) values for representative 2-(4-aminophenyl)benzothiazole derivatives against sensitive human cancer cell lines.

| Compound | Cancer Cell Line | GI50 (nM) | Reference |

| 2-(4-Aminophenyl)benzothiazole (CJM 126) | MCF-7 (Breast) | < 5 | [9] |

| 2-(4-Aminophenyl)benzothiazole (CJM 126) | MDA-MB-468 (Breast) | < 5 | [9] |

| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7 (Breast) | < 1 | [10] |

| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | OVCAR-3 (Ovarian) | ~10 | [10] |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 0.001 | [8] |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | < 0.001 | [8] |

Experimental Protocols

1. Synthesis of 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)

This protocol is based on the established Jacobsen cyclization reaction.[4][11]

-

Materials: 4-Amino-3-methylbenzoic acid, 2-aminothiophenol (B119425), polyphosphoric acid (PPA).

-

Procedure:

-

Combine 4-Amino-3-methylbenzoic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents) in polyphosphoric acid (PPA) (approx. 10x weight of reactants).

-

Heat the mixture with stirring to 220°C for 4-6 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to approximately 100°C and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH is ~8-9.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product thoroughly with water.

-

Purify the solid by recrystallization from ethanol/water to yield the final product.

-

2. Western Blot for CYP1A1 Induction

-

Procedure:

-

Cell Culture and Treatment: Seed sensitive cancer cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the benzothiazole compound (e.g., 10 nM DF 203) or vehicle control (DMSO) for 24 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against CYP1A1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.

-

Experimental Workflow Diagram

Caption: Workflow for the evaluation of novel benzothiazole anti-cancer compounds.

Section 2: (Phenyl)(cyanopyrazinyl)urea Derivatives: Selective Checkpoint Kinase 1 (Chk1) Inhibitors

The second major class of therapeutic agents derived from 4-Amino-3-methoxybenzoic acid are N-aryl-N'-pyrazinylureas, which have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[13][14] These inhibitors function by disrupting the DNA Damage Response (DDR), a critical pathway for cancer cell survival.

Mechanism of Action

Chk1 is a serine/threonine kinase that is a central transducer in the ATR-Chk1 signaling pathway, which is activated in response to DNA damage and replication stress.[15] The mechanism of Chk1 inhibitors is as follows:

-

Role of Chk1 in DNA Damage Response: When DNA damage occurs, the ATR kinase is activated and phosphorylates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest in the S and G2/M phases, providing time for DNA repair.[15]

-

Chk1 Inhibition: (Phenyl)(cyanopyrazinyl)urea derivatives competitively bind to the ATP-binding pocket of Chk1, inhibiting its kinase activity.[13]

-

Abrogation of Cell Cycle Checkpoints: With Chk1 inhibited, Cdc25 phosphatases remain active, leading to the activation of CDKs. This overrides the DNA damage-induced cell cycle arrest, forcing the cell to prematurely enter mitosis despite the presence of damaged DNA.[16]

-

Mitotic Catastrophe and Apoptosis: The entry into mitosis with unrepaired DNA leads to a lethal cellular event known as mitotic catastrophe, which ultimately results in apoptosis.[17] This mechanism is particularly effective in p53-deficient tumors, which are heavily reliant on the G2/M checkpoint for survival.

-

Chemosensitization: Chk1 inhibitors show marked synergy with DNA-damaging chemotherapeutic agents like gemcitabine.[16] The chemotherapy induces DNA damage, and the Chk1 inhibitor prevents the cells from arresting to repair that damage, leading to enhanced cancer cell death.

Signaling Pathway Diagram

Caption: Inhibition of the Chk1 signaling pathway by (phenyl)(cyanopyrazinyl)urea derivatives.

Quantitative Data: Chk1 Inhibition and Cellular Activity

The following table summarizes the enzymatic inhibition and cellular checkpoint abrogation data for representative urea-based Chk1 inhibitors.

| Compound Class/Example | Assay Type | IC50 Value | Reference |

| 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | Chk1 Enzymatic Assay | 3-10 nM | [14] |

| N-aryl-N'-pyrazinylureas | Chk1 Enzymatic Assay | < 20 nM | [13] |

| Compound 8i (Aryl-pyrazinylurea) | Doxorubicin Checkpoint Abrogation | 1.7 µM | [13] |

| GDC-0425 (Chk1 Inhibitor) | Cell Proliferation (various lines) | Varies | [2] |

Experimental Protocols

1. Synthesis of a (Phenyl)(cyanopyrazinyl)urea Derivative

-

Materials: Appropriate substituted aniline (B41778) (derived from 4-Amino-3-methoxybenzoic acid), 2-amino-5-cyanopyrazine, triphosgene (B27547) or a phenyl chloroformate derivative.

-

Procedure:

-

Isocyanate Formation: React the substituted aniline with triphosgene or a similar phosgene (B1210022) equivalent in an inert solvent like dichloromethane (B109758) or toluene (B28343) with a non-nucleophilic base to form the corresponding isocyanate intermediate.

-

Urea Formation: Add 2-amino-5-cyanopyrazine (1 equivalent) to the solution containing the in situ generated isocyanate.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final urea derivative.

-

2. In Vitro Chk1 Kinase Assay (ADP-Glo™ Format)

This protocol is based on the Promega ADP-Glo™ Kinase Assay.[18]

-

Procedure:

-

Plate Setup: In a 384-well plate, add 1 µL of the urea derivative inhibitor at various concentrations (in DMSO).

-

Enzyme Addition: Add 2 µL of recombinant human Chk1 enzyme diluted in kinase buffer.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mix (e.g., a suitable peptide substrate and ATP at its Km concentration).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence using a plate reader. Calculate the percent inhibition relative to controls and determine the IC50 value using non-linear regression.

-

3. Cell Cycle Analysis for Checkpoint Abrogation

-

Procedure:

-

Cell Treatment: Seed cancer cells (e.g., H1299) in 6-well plates. Treat cells with a DNA damaging agent (e.g., 0.2 µM doxorubicin) for 12-16 hours to induce G2/M arrest. Then, add the Chk1 inhibitor at various concentrations and incubate for another 24 hours.[19][20]

-

Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases. A decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) in the presence of the Chk1 inhibitor demonstrates checkpoint abrogation.

-

4-Amino-3-methoxybenzoic acid is a cornerstone for the development of sophisticated anti-cancer therapeutics. Its true mechanism of action is manifested through its highly active derivatives. The 2-(4-aminophenyl)benzothiazoles leverage a unique metabolic activation pathway via AhR and CYP1A1 to induce targeted DNA damage and apoptosis. Concurrently, the (phenyl)(cyanopyrazinyl)urea derivatives act as precise inhibitors of the Chk1 kinase, dismantling the cell's DNA damage response and sensitizing cancer cells to chemotherapy. A thorough understanding of these distinct yet powerful mechanisms is essential for the continued design and optimization of novel, targeted oncology drugs originating from this versatile chemical scaffold.

References

- 1. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

A Comprehensive Technical Review of 4-Amino-3-methoxybenzoic Acid: Synthesis, Properties, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid, a versatile organic compound, has emerged as a significant building block in the synthesis of various biologically active molecules. Its unique structural features, including an amino group, a methoxy (B1213986) group, and a carboxylic acid moiety on a benzene (B151609) ring, make it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the literature on 4-Amino-3-methoxybenzoic acid, focusing on its synthesis, physicochemical properties, and its application as a key intermediate in the production of anticancer agents, including (aminophenyl)benzothiazoles and checkpoint kinase-1 (Chk1) inhibitors, as well as carbazole (B46965) alkaloids.

Physicochemical Properties

4-Amino-3-methoxybenzoic acid is a grey powder with established physical and chemical characteristics that are crucial for its application in organic synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2486-69-3 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Melting Point | 186-188 °C | |

| Appearance | Grey powder | |

| Solubility | Soluble in methanol |

Synthesis of 4-Amino-3-methoxybenzoic Acid

A common and efficient method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-amino-3-methoxybenzoate.

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate

This procedure outlines the laboratory-scale synthesis of 4-Amino-3-methoxybenzoic acid.

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Methanol (MeOH)

-

Water (H₂O)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (B78521) (LiOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

2 N Hydrochloric acid (HCl)

-

Nitrogen (N₂) gas

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of methanol, water, and tetrahydrofuran.

-

Add lithium hydroxide (5 equivalents) to the solution in one portion at 25 °C.

-

Stir the mixture at 25 °C for 12 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.

-

Pour the residue into water and stir for 1 minute.

-

Extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Adjust the pH of the aqueous phase to 2 using 2 N HCl.

-

Filter the aqueous phase and concentrate it in vacuo to obtain 4-Amino-3-methoxybenzoic acid as a light yellow solid.

Yield: 96.35%

Caption: Synthesis of 4-Amino-3-methoxybenzoic acid.

Applications in the Synthesis of Anticancer Agents

4-Amino-3-methoxybenzoic acid serves as a crucial starting material for the synthesis of several classes of compounds with potent anticancer activities.

(Aminophenyl)benzothiazoles

Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated significant and selective antitumor activity against a range of cancer cell lines, including breast, ovarian, colon, and renal cancers. The presence of the 4-amino-3-methoxyphenyl moiety is a key structural feature contributing to their biological activity.

Anticancer Activity:

The anticancer efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted methoxybenzamide benzothiazole | A549 (Lung) | 1.1 - 8.8 | [1] |

| Substituted chloromethylbenzamide (B8583163) benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [1] |

| Ru(III) containing methylbenzothiazole | K-562 (Leukemia) | 16.21 ± 2.33 | [2] |

| Ru(III) containing methylbenzothiazole | KE-37 (Leukemia) | 7.74 ± 2.50 | [2] |

| Thioxothiazolidine acetamide (B32628) benzothiazole | HeLa (Cervical) | 9.76 | [1] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 | [1] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 | [1] |

Synthesis of 2-(4-amino-3-methoxyphenyl)benzothiazole:

A general method for the synthesis of 2-substituted benzothiazoles involves the condensation of an appropriate o-aminothiophenol with a carboxylic acid or its derivative. While a specific high-yield protocol starting from 4-Amino-3-methoxybenzoic acid is not detailed in the reviewed literature, a plausible synthetic route is outlined below.

Caption: General synthesis of 2-(4-amino-3-methoxyphenyl)benzothiazole.

Phenylurea Derivatives as Chk1 Inhibitors

Phenylurea derivatives containing the 4-amino-3-methoxyphenyl scaffold have been investigated as inhibitors of Checkpoint kinase 1 (Chk1), a key regulator of the cell cycle and a promising target in cancer therapy.

Synthesis of Phenylurea Derivatives:

The synthesis of N-phenyl-N'-(substituted) ureas can be achieved through the reaction of an isocyanate with an appropriate amine. To synthesize derivatives of 4-Amino-3-methoxybenzoic acid, the carboxylic acid would first need to be converted to an amine, which can then be reacted with a phenyl isocyanate.

Experimental Protocol: General Synthesis of Phenylurea Derivatives

This protocol describes a general method for the synthesis of phenylurea derivatives.

Materials:

-

Amine derivative of 4-Amino-3-methoxybenzoic acid

-

Substituted phenyl isocyanate

Procedure:

-

In a reaction flask, dissolve the amine derivative of 4-Amino-3-methoxybenzoic acid (1 mmol) in toluene (10 ml).

-

Add the substituted phenyl isocyanate (1.3 mmol) to the solution.

-

Stir the mixture at room temperature for 8–12 hours.

-

After the reaction is complete, filter the precipitate.

-

Dissolve the precipitate in ethyl acetate and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired phenylurea derivative.

Signaling Pathway:

Phenylurea derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation and survival.[3]

Caption: Phenylurea derivatives inhibit the PI3K/Akt/mTOR pathway.

Carbazole Alkaloids

4-Amino-3-methoxybenzoic acid is a key building block for the efficient synthesis of carbazole alkaloids, such as mukonine (B1238799) and mukonidine, via oxidative annulation.[4][5] Carbazole alkaloids are a class of naturally occurring compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[6]

Biological Activity of Carbazole Alkaloids:

| Alkaloid | Activity | Target | Reference |

| Mahanine | Antitumor, Antibacterial | MCF-7, Hela, P388 cell lines; Antibiotic-resistant bacteria | [6] |

| Mahanimbicine | Antitumor, Antibacterial | MCF-7, Hela, P388 cell lines; Antibiotic-resistant bacteria | [6] |

| Mahanimbine | Antitumor, Antibacterial | MCF-7, Hela, P388 cell lines; Antibiotic-resistant bacteria | [6] |

| Murrayanine | Antibacterial | - | |

| Carazostatin | Antioxidant | Free radicals |

Synthesis of Carbazole Alkaloids:

The synthesis of carbazole alkaloids often involves a palladium-catalyzed oxidative cyclization of diarylamines. While a specific protocol starting from 4-Amino-3-methoxybenzoic acid is not explicitly detailed, the general strategy is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemcom.com [echemcom.com]

- 4. jbpr.in [jbpr.in]

- 5. researchgate.net [researchgate.net]

- 6. Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-Amino-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Amino-3-methoxybenzoic acid. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from structurally analogous compounds, in the absence of readily available, comprehensive experimental spectra in peer-reviewed literature.

Chemical Structure

Figure 1. The chemical structure of 4-Amino-3-methoxybenzoic acid.

Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol CAS Number: 2486-69-3

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-Amino-3-methoxybenzoic acid. These predictions are derived from the analysis of substituent effects on the benzene (B151609) ring, drawing comparisons with structurally related molecules such as vanillic acid and aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | H-6 |

| ~7.4 | dd | 1H | H-2 |

| ~6.8 | d | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~4.0 - 5.0 (broad) | s | 2H | -NH₂ |

| ~12.0 - 13.0 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~150 | C-3 |

| ~148 | C-4 |

| ~124 | C-1 |

| ~123 | C-6 |

| ~115 | C-5 |

| ~112 | C-2 |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Amino-3-methoxybenzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 3000 - 2850 | Medium | C-H stretch (Aromatic and -OCH₃) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1620 | Medium | N-H bend (Amine) |

| ~1590, ~1500 | Medium to Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1200 | Medium | C-N stretch (Aryl amine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Amino-3-methoxybenzoic acid

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular Ion) |

| 150 | [M - NH₃]⁺ |

| 122 | [M - COOH]⁺ |

| 107 | [M - COOH - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid aromatic compounds like 4-Amino-3-methoxybenzoic acid.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-Amino-3-methoxybenzoic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Typically -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0 to 220 ppm.

-

Temperature: 298 K.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the 4-Amino-3-methoxybenzoic acid sample and potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

FTIR Analysis:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Acquire a background spectrum of the empty sample compartment before analyzing the sample pellet.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 4-Amino-3-methoxybenzoic acid (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

-

Mass Analysis:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

-